molecular formula C19H37BrO2 B1586067 19-bromononadecanoic Acid CAS No. 78774-38-6

19-bromononadecanoic Acid

Cat. No.: B1586067
CAS No.: 78774-38-6
M. Wt: 377.4 g/mol
InChI Key: FLMPHTLDVWMADF-UHFFFAOYSA-N
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Description

19-Bromononadecanoic Acid is a long-chain fatty acid derivative with the molecular formula C19H37BrO2. It is characterized by the presence of a bromine atom attached to the 19th carbon of the nonadecanoic acid chain.

Properties

IUPAC Name

19-bromononadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37BrO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h1-18H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMPHTLDVWMADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCBr)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370822
Record name 19-bromononadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78774-38-6
Record name 19-bromononadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-Bromononadecanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Bromononadecanoic Acid typically involves the bromination of nonadecanoic acid. One common method includes the use of bromine in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 19th carbon position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. For example, a three-step reaction sequence can be employed:

Chemical Reactions Analysis

Chemical Reactions of 19-Bromononadecanoic Acid

This compound undergoes various chemical reactions due to the presence of the bromine atom and the carboxylic acid group.

3.1. Types of Reactions

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.

  • Oxidation Reactions: The compound can be oxidized to form different derivatives, such as ketones or other carboxylic acids.

3.2. Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

  • Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Detailed Reaction Examples

4.1. Reaction with Bis(dimethylarsine) Oxide
Bromononadecanoic acid can be reacted with bis(dimethylarsine) oxide to yield 19-(dimethylarsinyl)nonadecanoic acid .

C19H37BrO2+(Me2As)2OC21H43AsO2C_{19}H_{37}BrO_2+(Me_2As)_2O\rightarrow C_{21}H_{43}AsO_2

In a specific instance, bromononadecanoic acid was reacted with bis(dimethylarsine) oxide, yielding 19-(dimethylarsinyl)nonadecanoic acid with a yield of 51% .

4.2. Synthesis of 19-(Dimethylarsinyl)nonadecanoic Acid
To synthesize 19-(Dimethylarsinyl)nonadecanoic Acid, iododimethylarsine (3.0 mmol) was added dropwise to a stirred and cooled (2 °C) solution of sodium hydroxide (0.3 mL of 10 M, 3.0 mmol) under argon. After stirring the mixture for 10 minutes, the bis(dimethylarsenic) oxide (top layer) was separated from the aqueous layer and covered with 10 M NaOH (0.3 mL, 3.0 mmol). A suspension of a bromo compound (0.5 mmol) in ethanol (0.5 mL) was then added, and the heterogeneous mixture was stirred and heated (80 °C) overnight. The solution was cooled, diluted with water, and washed with ether. The aqueous layer was then neutralized (for arsenic-containing hydrocarbons) or acidified to pH 3.5 (for arsenic-containing fatty acids) with 6 M HCl. The product was then extracted from the aqueous layer with chloroform, and the organic layer was washed with water and evaporated in vacuo. The residue was crystallized from ethyl acetate to give the arsenolipids as white solids .

Comparison with Similar Compounds

CompoundDifference
Nonadecanoic AcidLacks the bromine atom, making it less reactive in certain chemical reactions.
Bromooctadecanoic AcidSimilar structure but with a shorter carbon chain, leading to different physical and chemical properties.
Bromoeicosanoic AcidContains an additional carbon atom, resulting in variations in reactivity and applications.

Scientific Research Applications

19-Bromononadecanoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 19-Bromononadecanoic Acid involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to participate in various biochemical processes. It can inhibit certain enzymes involved in fatty acid metabolism, thereby affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 19-Bromononadecanoic Acid is unique due to its specific chain length and the presence of a bromine atom at the 19th position. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Biological Activity

19-Bromononadecanoic acid, a brominated fatty acid derivative of nonadecanoic acid, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 19th carbon position of the nonadecanoic acid molecule. The molecular formula is C19H37BrO2C_{19}H_{37}BrO_2, and it is categorized as a long-chain saturated fatty acid. Its structure influences its solubility, reactivity, and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus15.20.5
Escherichia coli12.01.0
Candida albicans14.50.8

The compound exhibited significant inhibitory effects on both bacterial and fungal strains, suggesting its potential as a natural antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of HL-60 Cell Proliferation

A study conducted on HL-60 leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 μM, indicating potent anticancer activity .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells and disrupt cellular membranes in bacteria and fungi.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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